molecular formula C16H21N3O2 B8318498 Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1012104-47-0

Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B8318498
M. Wt: 287.36 g/mol
InChI Key: PGPNOEXZVQUWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate involves intermolecular interactions of the C–H···π and π···π type which connect the molecules .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate is complex. The terminal ethyl groups are twisted away from the planar parent molecules with C8–O1–C9–C10 torsion angles .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate are not well-documented in the literature .

Safety And Hazards

The safety and hazards associated with Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate are not well-documented in the literature .

properties

CAS RN

1012104-47-0

Product Name

Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

ethyl 2-amino-1-cyclohexylbenzimidazole-5-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-2-21-15(20)11-8-9-14-13(10-11)18-16(17)19(14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H2,17,18)

InChI Key

PGPNOEXZVQUWRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)N)C3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 M cyanogen bromide in acetonitrile (2.25 mL) was added to water (25 mL, 1.4 mol) in a 250 mL round bottom flask at room temperature with stirring. To this was added dropwise a solution of 3-amino-4-cyclohexylaminobenzoic acid ethyl ester (2.25 g, 0.00858 mol) in ethanol (25 mL, 0.43 mol) via an additon funnel over 45 minutes. After 3 hours the reaction was concentrated. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution then brine. The organic phase was dried over sodium sulfate and concentrated to a dark solid. The solid was triturated with ethanol, filtered and washed with ethanol to give 1.747 g of the title compound as a grayish solid.
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25 mL
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2.25 mL
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2.25 g
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25 mL
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